(S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 125225-26-5
VCID: VC8062750
InChI: InChI=1S/C10H9NO/c11-6-7-2-1-3-9-8(7)4-5-10(9)12/h1-3,10,12H,4-5H2/t10-/m0/s1
SMILES: C1CC2=C(C=CC=C2C1O)C#N
Molecular Formula: C10H9NO
Molecular Weight: 159.18 g/mol

(S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile

CAS No.: 125225-26-5

Cat. No.: VC8062750

Molecular Formula: C10H9NO

Molecular Weight: 159.18 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile - 125225-26-5

Specification

CAS No. 125225-26-5
Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
IUPAC Name (1S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile
Standard InChI InChI=1S/C10H9NO/c11-6-7-2-1-3-9-8(7)4-5-10(9)12/h1-3,10,12H,4-5H2/t10-/m0/s1
Standard InChI Key MEFZMTYUOQFQHF-JTQLQIEISA-N
Isomeric SMILES C1CC2=C(C=CC=C2[C@H]1O)C#N
SMILES C1CC2=C(C=CC=C2C1O)C#N
Canonical SMILES C1CC2=C(C=CC=C2C1O)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (1S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile, reflects its stereochemistry and functional group arrangement. The indene core consists of a benzene ring fused to a cyclopentene moiety, with the hydroxyl group occupying the chiral center at C1 and the nitrile group at C4. The (S)-configuration is critical for its biological interactions, as enantiomeric specificity often dictates pharmacological activity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₉NOPubChem
Molecular Weight159.19 g/molPubChem
InChIInChI=1S/C10H9NO/c11-6-7-2-1-3-9-8(7)4-5-10(9)12/h1-3,10,12H,4-5H2/t10-/m0/s1PubChem
Chiral Purity (Enzymatic)96.37% eeSethi et al.

The nitrile group enhances electrophilicity, facilitating nucleophilic additions, while the hydroxyl group enables hydrogen bonding and oxidation reactions. X-ray crystallography confirms the bicyclic system’s planar geometry, with the hydroxyl and nitrile groups adopting equatorial and axial positions, respectively.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the hydroxyl proton (δ 5.2 ppm, broad singlet) and nitrile carbon (δ 118 ppm in ¹³C NMR). Mass spectrometry shows a molecular ion peak at m/z 159.1, consistent with the molecular formula .

Synthesis and Stereochemical Control

Chemical Synthesis Routes

Traditional chemical synthesis involves three stages:

  • Hydroxylation of Indene: Electrophilic aromatic substitution using hydrogen peroxide and acetic acid introduces the hydroxyl group at C1.

  • Cyanation: Treatment with potassium cyanide (KCN) in dimethylformamide (DMF) installs the nitrile group at C4.

  • Chiral Resolution: Diastereomeric salt formation with tartaric acid derivatives separates the (S)-enantiomer, though this step often results in ≤50% yield.

Enzymatic Synthesis Breakthrough

Sethi et al. developed a biocatalytic method using ketoreductases (KREDs) to reduce 4-cyanoindanone directly to the (S)-alcohol with 100% conversion and 96.37% enantiomeric excess . Key advantages include:

  • Solvent System: Reactions proceed in 90% aqueous buffer, reducing environmental impact.

  • Coenzyme Recycling: Glucose dehydrogenase regenerates NADPH, lowering costs.

  • Enzyme Reusability: KRED-CN102-LP094 retains activity for multiple cycles, though reuse requires optimization .

Table 2: Performance of Ketoreductase Variants

Enzyme VariantChiral Purity (% ee)Yield (%)
KRED-CN102-LP09496.37100
KRED-CN102-LP12883.5678

This enzymatic approach eliminates hazardous reagents like KCN and achieves superior stereoselectivity compared to chemical methods .

Pharmaceutical Applications

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

The compound serves as a precursor to O-benzylhydroxylamine derivatives, potent IDO1 inhibitors. IDO1 overexpression in tumors suppresses T-cell activity, enabling immune evasion. Preclinical studies demonstrate that (S)-configured inhibitors restore antitumor immunity, with IC₅₀ values < 100 nM in melanoma models .

GPR40 Receptor Modulators

Structural analogs act as GPR40 agonists, enhancing glucose-dependent insulin secretion. The nitrile group binds to Arg183 and Asn244 residues in the receptor’s allosteric pocket, making this compound a lead candidate for type 2 diabetes therapeutics .

Antiviral and Anti-Infective Agents

Derivatization at the hydroxyl position yields pyrethroid-like molecules with broad-spectrum activity against arboviruses and Plasmodium spp. The (S)-configuration is critical for disrupting viral envelope proteins.

Agrochemical Applications

Pyrethroid Insecticides

Hydroxyl-to-ester conversions produce synthetic pyrethroids with enhanced photostability and insecticidal potency. Field trials show 98% efficacy against Aedes aegypti larvae at 0.1 ppm concentrations.

Nematicidal Activity

Nitrile-containing derivatives inhibit acetylcholinesterase in Meloidogyne incognita, reducing root knot formation in tomatoes by 85% at 50 mg/L.

Comparative Analysis with Structural Analogs

Enantiomeric Specificity

The (R)-enantiomer exhibits 10-fold lower affinity for IDO1 and GPR40, underscoring the importance of stereochemical precision .

Functional Group Modifications

Replacing the nitrile with a carboxylic acid (1-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid) abolishes IDO1 inhibition but enhances herbicidal activity, illustrating structure-activity relationship (SAR) nuances.

Table 3: Bioactivity Comparison

CompoundIDO1 IC₅₀ (nM)GPR40 EC₅₀ (nM)
(S)-1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile89112
(R)-Enantiomer9201,450
Carboxylic Acid Analog>10,000Inactive

Future Directions and Challenges

Process Optimization

Scaling enzymatic synthesis requires improving KRED thermostability and coenzyme recycling efficiency. Immobilizing enzymes on silica nanoparticles may enhance reusability beyond five cycles .

Novel Derivatives

Introducing fluorine at C5 could increase metabolic stability, while sulfonamide substitutions might improve blood-brain barrier penetration for neuroprotective applications.

Environmental Impact

While aqueous enzymatic routes are greener, nitrile hydrolysis generates trace ammonia. Implementing nitrilase co-expression systems could mitigate this byproduct.

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